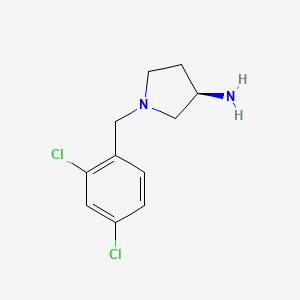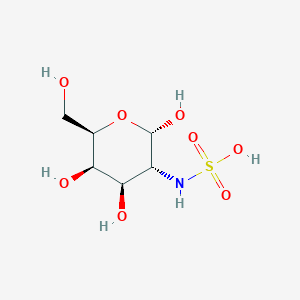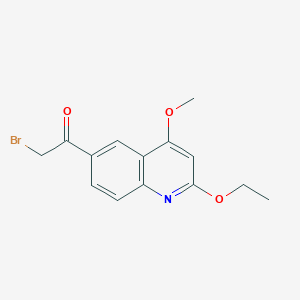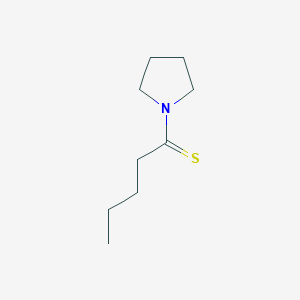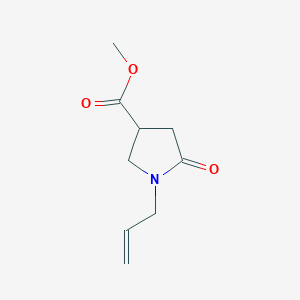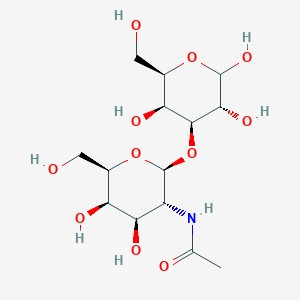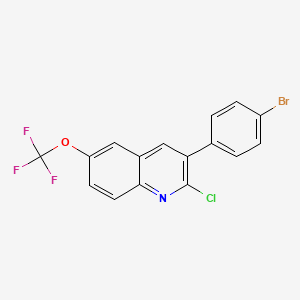
3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a bromophenyl group, a chloro group, and a trifluoromethoxy group attached to the quinoline core, making it a molecule of interest for various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The bromophenyl, chloro, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. For example, the bromophenyl group can be introduced using bromobenzene and a suitable catalyst.
Final Assembly: The final compound is assembled by coupling the substituted quinoline with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl or chloro groups, potentially leading to debromination or dechlorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and bromophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original substituents.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromophenyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-2-chloroquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
2-Chloro-6-(trifluoromethoxy)quinoline:
3-(4-Bromophenyl)quinoline: Lacks both the chloro and trifluoromethoxy groups, making it less versatile in certain reactions.
Uniqueness
The presence of the trifluoromethoxy group in 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a key differentiator. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a unique and valuable compound for various applications.
特性
分子式 |
C16H8BrClF3NO |
|---|---|
分子量 |
402.59 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H8BrClF3NO/c17-11-3-1-9(2-4-11)13-8-10-7-12(23-16(19,20)21)5-6-14(10)22-15(13)18/h1-8H |
InChIキー |
MHYRLNUMGRLBNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)OC(F)(F)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


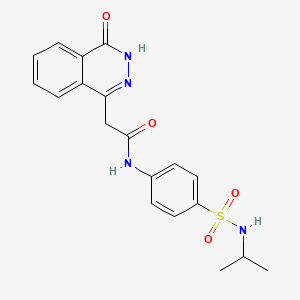
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
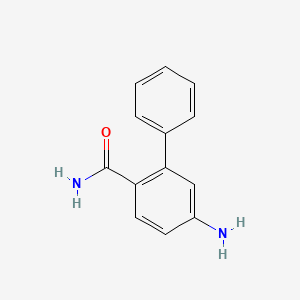
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
